Dehydroluciferin: A Comprehensive Technical Overview of its Chemical Structure and Role in Bioluminescence
Dehydroluciferin: A Comprehensive Technical Overview of its Chemical Structure and Role in Bioluminescence
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dehydroluciferin is a critical molecule in the study of bioluminescence, primarily known as a potent inhibitor of the firefly luciferase reaction.[1][2] It is an oxidation byproduct of D-luciferin, the substrate responsible for the light-emitting reaction in fireflies.[1][2] The presence of dehydroluciferin can significantly impact the accuracy and reliability of bioluminescence-based assays, which are widely used in biomedical research and drug development. This document provides an in-depth technical guide to the chemical structure of dehydroluciferin, its physicochemical properties, its role in the luciferase reaction pathway, and experimental methodologies for its study.
Chemical Structure and Physicochemical Properties
Dehydroluciferin is a heterocyclic compound with the IUPAC name 2-(6-hydroxy-1,3-benzothiazol-2-yl)-1,3-thiazole-4-carboxylic acid.[3][4] Its structure is characterized by a benzothiazole (B30560) ring system linked to a thiazole-4-carboxylic acid moiety. Unlike D-luciferin, which has a chiral center in its thiazoline (B8809763) ring, dehydroluciferin possesses a fully aromatic thiazole (B1198619) ring.
Below is a table summarizing the key chemical and physical properties of dehydroluciferin.
| Property | Value | Reference |
| CAS Number | 20115-09-7 | [1][3][4] |
| Molecular Formula | C₁₁H₆N₂O₃S₂ | [1][3][4] |
| Molecular Weight | 278.31 g/mol | [1][3][4] |
| IUPAC Name | 2-(6-hydroxy-1,3-benzothiazol-2-yl)-1,3-thiazole-4-carboxylic acid | [3][4] |
| SMILES | C1=CC2=C(C=C1O)SC(=N2)C3=NC(=CS3)C(=O)O | [1][3][4] |
| InChI | InChI=1S/C11H6N2O3S2/c14-5-1-2-6-8(3-5)18-10(12-6)9-13-7(4-17-9)11(15)16/h1-4,14H,(H,15,16) | [2][4] |
| InChI Key | CYCGRDQQIOGCKX-UHFFFAOYSA-N | [2][4] |
| Appearance | White to yellow powder | [2][5] |
| Boiling Point | 595.3 °C | [3] |
| Flash Point | 313.8 °C | [3] |
| Purity | Min. 97 Area-% | [2] |
| Storage Conditions | Store at < -15°C, protect from light | [1][3] |
Below is a 2D chemical structure diagram of dehydroluciferin.
Caption: 2D chemical structure of dehydroluciferin.
Role in the Firefly Bioluminescence Pathway
Firefly bioluminescence is a two-step enzymatic reaction catalyzed by firefly luciferase.[6][7] In the first step, D-luciferin (LH₂) is adenylated by ATP to form luciferyl-adenylate (LH₂-AMP).[6][7] In the second step, this intermediate is oxidized by molecular oxygen, leading to the formation of an electronically excited oxyluciferin, which then decays to its ground state, emitting light.[6][7]
Dehydroluciferin (L) is formed in a non-luminescent side reaction where the luciferyl-adenylate intermediate (LH₂-AMP) is oxidized to dehydroluciferyl-adenylate (L-AMP).[6][7] This L-AMP is a potent tight-binding competitive inhibitor of luciferase.[8] The accumulation of dehydroluciferin and its adenylate derivative leads to product inhibition, which is observed as a rapid decay in light emission in in vitro assays.[9] Dehydroluciferin can also be formed during the synthesis and storage of D-luciferin, particularly at higher pH.[2][5]
The following diagram illustrates the firefly bioluminescence pathway and the side reaction leading to the formation of dehydroluciferin.
Caption: Firefly bioluminescence pathway showing the formation of dehydroluciferin.
Experimental Data: Inhibition Kinetics
Dehydroluciferin and its adenylate are significant inhibitors of firefly luciferase. Understanding their inhibition kinetics is crucial for developing robust bioluminescent assays. The table below summarizes key kinetic parameters reported in the literature.
| Inhibitor | Type of Inhibition | Kᵢ (Inhibition Constant) | Kₘ (Michaelis Constant) of D-Luciferin | Reference |
| Dehydroluciferin (L) | Not explicitly stated, but a strong inhibitor | Not explicitly stated | 16.6 ± 2.3 µM | [10] |
| Dehydroluciferyl-adenylate (L-AMP) | Tight-binding competitive | 3.8 ± 0.7 nM | 14.9 ± 0.2 µM | [8] |
| Oxyluciferin | Competitive | 0.50 ± 0.03 µM | 14.7 ± 0.7 µM | [8] |
| L-luciferin (L-LH₂) | Mixed-type non-competitive-uncompetitive | Kᵢ = 0.68 ± 0.14 µM, αKᵢ = 0.34 ± 0.16 µM | 14.4 ± 0.96 µM | [10] |
| Dehydroluciferyl-coenzyme A (L-CoA) | Not explicitly stated, but a weaker inhibitor than L | Not explicitly stated | 16.1 ± 1.0 µM | [10] |
Experimental Protocols
Synthesis of Dehydroluciferin
A common synthetic route to dehydroluciferin involves the condensation of 2-cyano-6-hydroxybenzothiazole (B1631455) with a source of a thiazole ring precursor. An alternative synthesis has been described starting from 2-cyano-6-hydroxybenzothiazole and preparing the methyl ester of dehydroluciferin to avoid harsh reaction conditions.[11]
A general workflow for the synthesis of dehydroluciferin is outlined below.
Caption: General workflow for the synthesis of dehydroluciferin.
Protocol for Luciferase Inhibition Assay
The inhibitory effect of dehydroluciferin on firefly luciferase can be quantified by measuring the reduction in light output in a standard bioluminescence assay.
Materials:
-
Firefly luciferase enzyme
-
D-luciferin substrate
-
ATP (adenosine triphosphate)
-
Dehydroluciferin (inhibitor)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5)
-
Luminometer
Procedure:
-
Prepare stock solutions of D-luciferin, ATP, and dehydroluciferin in the assay buffer.
-
In a luminometer-compatible microplate, prepare reaction mixtures containing a fixed concentration of luciferase and ATP.
-
Add varying concentrations of dehydroluciferin to the reaction wells.
-
Initiate the reaction by injecting a solution of D-luciferin.
-
Immediately measure the light emission over time using the luminometer.
-
The initial velocity of the reaction (initial rate of light production) is determined for each inhibitor concentration.
-
Analyze the data using kinetic models (e.g., Michaelis-Menten, Lineweaver-Burk plots) to determine the type of inhibition and the inhibition constant (Kᵢ).[8][10]
Conclusion
Dehydroluciferin is a molecule of significant interest in the field of bioluminescence due to its role as a potent product inhibitor of firefly luciferase. Its formation, either as a byproduct of the enzymatic reaction or during the storage of D-luciferin, can have a substantial impact on the performance of bioluminescence-based assays. A thorough understanding of its chemical structure, properties, and kinetics of inhibition is essential for researchers and drug development professionals who utilize these powerful analytical tools. The experimental protocols and data presented in this guide provide a foundation for further investigation and for the development of strategies to mitigate the inhibitory effects of dehydroluciferin.
References
- 1. Dehydroluciferin | 20115-09-7 | FD10646 | Biosynth [biosynth.com]
- 2. Dehydroluciferin | CymitQuimica [cymitquimica.com]
- 3. Dehydroluciferin | 20115-09-7 | W-201759 | Biosynth [biosynth.com]
- 4. chemsynlab.com [chemsynlab.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Firefly bioluminescence: a mechanistic approach of luciferase catalyzed reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Firefly luciferase - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. 5,5-Dialkylluciferins are thermal stable substrates for bioluminescence-based detection systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
